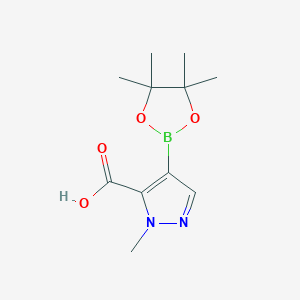
Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is a complex organic compound featuring a thiazolidine ring, a boronic ester group, and a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolidine ring, followed by the introduction of the boronic ester group and the benzoate moiety. Key reaction conditions include the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction may result in the formation of alcohols or amines.
Substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls.
Biology: The thiazolidine ring in this compound can interact with biological targets, making it a potential candidate for drug development. Its ability to modulate biological pathways can be explored for therapeutic applications.
Medicine: Research into the medicinal properties of this compound is ongoing. Its potential anti-inflammatory, antioxidant, and antimicrobial properties make it a candidate for the development of new drugs.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazolidine ring can bind to enzymes or receptors, modulating their activity. The boronic ester group can participate in covalent bonding with biological molecules, influencing cellular processes.
Comparación Con Compuestos Similares
Methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate: Lacks the boronic ester group.
Methyl 2-(1,2-thiazolidin-2-yl)benzoate: Does not have the dioxo group.
Methyl 2-(1,3,2-dioxaborolan-2-yl)benzoate: Lacks the thiazolidine ring.
Uniqueness: The presence of both the thiazolidine ring and the boronic ester group in this compound makes it unique compared to similar compounds. This combination allows for diverse chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
methyl 2-(1,1-dioxo-1,2-thiazolidin-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO6S/c1-16(2)17(3,4)25-18(24-16)12-7-8-14(13(11-12)15(20)23-5)19-9-6-10-26(19,21)22/h7-8,11H,6,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSENKYSCDQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCCS3(=O)=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid pincol ester](/img/structure/B7956409.png)
![1-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956434.png)
![1-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956439.png)
![1-[2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956440.png)

![1-[4-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956448.png)

![1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956460.png)

![2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine hydrochloride](/img/structure/B7956478.png)
![2,5-Dimethyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazol-3-amine](/img/structure/B7956492.png)
![5-Methyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine](/img/structure/B7956493.png)
